molecular formula C13H16O4 B1368517 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid CAS No. 1017032-61-9

3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid

Cat. No. B1368517
M. Wt: 236.26 g/mol
InChI Key: FRNXPGZQZKFEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid” is a chemical compound with the CAS Number: 1017032-61-9 . Its molecular weight is 236.27 . The IUPAC name for this compound is 3-[(tetrahydro-2-furanylmethoxy)methyl]benzoic acid .


Molecular Structure Analysis

The molecule contains a total of 34 bonds. There are 18 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 2 ethers (aliphatic), and 1 Oxolane .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of benzoic acid derivatives from biomass-derived furan, involving Diels–Alder and dehydration reactions, demonstrates a method to create compounds like 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid. This process utilizes furan and acrylic acid, catalyzed by Lewis acidic zeolite catalysts, achieving high yields and minimizing side reactions (Mahmoud et al., 2015).

Biological and Environmental Applications

  • Research on chloromethane, a methyl donor for biosynthesis in Phellinus pomaceus, has shown its role in the biosynthesis of methyl esters of benzoic and furoic acid. This highlights the potential use of compounds like 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid in natural product biosynthesis and environmental studies (Harper et al., 1989).

Analytical Chemistry Applications

  • In analytical chemistry, the determination of benzoic acid in soft drinks using gas chromatography with on-line pyrolytic methylation technique is relevant. This method, applicable to derivatives like 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid, involves converting benzoic acid into its methyl ester, demonstrating its use in food industry analysis (Pan et al., 2005).

Material Science and Nanotechnology

  • The creation of discrete molecular complexes and coordination polymers using benzoic acid derivatives, as well as their potential applications in materials science and nanotechnology, are significant. This research shows the utility of compounds like 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid in developing new materials with unique properties (Rad et al., 2016).

Plant Biology and Agriculture

  • Studies on plant growth-regulating substances using benzoic acid derivatives reveal their physiological activity, suggesting potential agricultural applications. This research highlights the role of compounds like 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid in influencing plant growth and development (Pybus et al., 1959).

Pharmaceutical Research

  • Benzoic acid derivatives have been studied for their effects on cell differentiation and cancer prevention, as shown in research on retinoidal benzoic acid derivatives. These findings indicate potential pharmaceutical applications for compounds like 3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid in cancer treatment and understanding cell differentiation mechanisms (Strickland et al., 1983).

Safety And Hazards

The compound is labeled as an irritant, indicating that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Always handle with appropriate safety precautions .

properties

IUPAC Name

3-(oxolan-2-ylmethoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-13(15)11-4-1-3-10(7-11)8-16-9-12-5-2-6-17-12/h1,3-4,7,12H,2,5-6,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNXPGZQZKFEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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